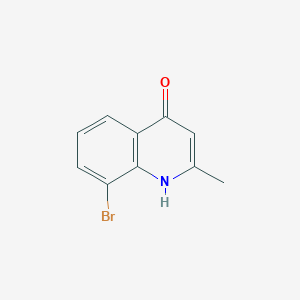

8-Bromo-2-methylquinolin-4-ol

Descripción

Overview of Quinoline (B57606) Heterocyclic Compounds in Medicinal Chemistry and Organic Synthesis

Quinoline, a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry and organic synthesis. nih.govresearchgate.net Its structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a core template in drug design due to its broad spectrum of biological activities. rsc.org

The history of quinoline dates back to 1834, when it was first isolated from coal tar. rsc.orgchemrj.org A pivotal moment in the history of quinoline alkaloids was the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820, which became a crucial treatment for malaria. chemrj.orgnih.gov Another significant quinoline alkaloid, camptothecin, isolated from the Chinese tree Camptotheca acuminata in the 1960s, has been instrumental in the development of anticancer drugs. nih.gov These discoveries spurred extensive research into quinoline and its derivatives, revealing a wide array of pharmacological properties. nih.gov

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. nih.govbohrium.com This versatility has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications. rsc.orgorientjchem.org

Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including:

Anticancer nih.govrsc.orgnih.gov

Anti-inflammatory nih.gov

Antiviral orientjchem.org

Anticonvulsant orientjchem.org

Antioxidant orientjchem.org

Antileishmanial rsc.org

The unique chemical structure and the ability to modify the quinoline nucleus with different substituents allow for the fine-tuning of its pharmacological properties, making it a valuable tool in the design and synthesis of novel bioactive compounds. nih.govorientjchem.org

Specific Positioning of 8-Bromo-2-methylquinolin-4-ol within the Quinoline Class

This compound is a specific derivative of the quinoline scaffold that has garnered interest in chemical and pharmaceutical research. ontosight.ai Its structure features a bromine atom at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline ring. ontosight.ai

The compound is identified by several names and chemical identifiers, which are crucial for its classification and retrieval in chemical databases. ontosight.ai

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| Systematic Name | This compound |

| Synonyms | 8-Bromo-4-hydroxy-2-methylquinoline |

| CAS Number | 1201-08-7 ontosight.ai |

| Molecular Formula | C₁₀H₈BrNO ontosight.ai |

| Molecular Weight | 242.08 g/mol ontosight.ai |

| ChEMBL ID | CHEMBL1877453 ontosight.ai |

The investigation of this compound as a targeted chemical entity stems from the known biological activities of the broader quinoline class and the specific structural modifications of this compound. ontosight.ai The presence of the bromine atom, a halogen, can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can affect its biological activity. ontosight.ai

Derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anti-inflammatory effects. ontosight.ai The synthesis of this compound and its derivatives allows for the exploration of structure-activity relationships, which is a fundamental aspect of drug discovery. By systematically modifying the quinoline core, researchers can identify key structural features responsible for specific biological effects. ontosight.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEQVJZHDYRCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357108 | |

| Record name | 8-Bromo-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-08-7 | |

| Record name | 8-Bromo-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1201-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 8 Bromo 2 Methylquinolin 4 Ol

Established Synthetic Routes to 8-Bromo-2-methylquinolin-4-ol and its Precursors

Established methods for the synthesis of this compound primarily rely on multi-step sequences that introduce the bromo and methyl groups onto a quinoline (B57606) scaffold. ontosight.ai

Multi-step Synthesis Involving Bromination and Methylation of Quinoline Precursors

A common strategy involves the initial synthesis of a quinoline ring system followed by sequential bromination and methylation. ontosight.ai The precise order of these steps can vary depending on the desired substitution pattern and the reactivity of the intermediates. For instance, a precursor like 2-methylquinolin-4-ol can be subjected to bromination to introduce the bromine atom at the 8-position. The synthesis of this compound involves several steps, including the bromination and methylation of quinoline precursors. ontosight.ai

Utilization of Specific Starting Materials (e.g., 2-bromoaniline (B46623), crotonaldehyde)

A well-documented approach for constructing the 8-bromo-2-methylquinoline (B152758) core is the Doebner-von Miller reaction. This reaction utilizes 2-bromoaniline and crotonaldehyde (B89634) as key starting materials. google.com The reaction, typically carried out in the presence of an acid catalyst, involves the condensation of the aniline (B41778) with the α,β-unsaturated aldehyde, followed by cyclization and oxidation to form the quinoline ring system. A reported method involves reacting o-bromoaniline dissolved in dilute hydrochloric acid with 85% crotonaldehyde, yielding 2-methyl-8-bromoquinoline. google.com

Reaction Conditions and Optimization Strategies for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts. For instance, in the Doebner-von Miller synthesis, controlling the rate of addition of crotonaldehyde is important to prevent polymerization. researchgate.net The use of a phase-transfer catalyst can also be beneficial in this reaction. researchgate.net In bromination reactions, the choice of brominating agent and reaction medium can significantly influence the regioselectivity and efficiency of the process.

| Parameter | Condition | Effect on Yield/Purity |

| Starting Materials | 2-bromoaniline, crotonaldehyde | Direct route to 8-bromo-2-methylquinoline core |

| Catalyst | Acid (e.g., HCl) | Promotes condensation and cyclization |

| Solvent | Diphenyl ether | High boiling point facilitates cyclization |

| Temperature | 200-220°C | Optimal for cyclization step |

| Purification | Recrystallization | Improves final product purity |

Novel Synthetic Approaches and Derivatization Strategies

Recent research has focused on developing more efficient and versatile methods for the synthesis of this compound and its analogs. These include the exploration of alternative halogenation techniques and the application of modern cross-coupling reactions.

Exploration of Alternative Halogenation Methods (e.g., NBS for bromination)

N-Bromosuccinimide (NBS) has emerged as a valuable reagent for the bromination of quinoline derivatives. researchgate.netmdpi.orgnuph.edu.ua It offers advantages over molecular bromine in terms of handling and selectivity. The reactivity of 2-methylquinolin-4(1H)-ones in bromination reactions with both molecular bromine and NBS has been studied. nuph.edu.ua The course of the halogenation is dependent on the presence and nature of substituents on the quinoline ring. nuph.edu.ua For example, the bromination of certain quinoline precursors with NBS in concentrated sulfuric acid has been shown to occur exclusively on the homocyclic part of the ring system. researchgate.net

| Reagent | Substrate | Conditions | Product |

| NBS | 2-Methyl-7,8-dihydro-6H-quinolin-5-one | CCl4, dibenzoyl peroxide, reflux | 8-Bromo-2-methyl-7,8-dihydro-6H-quinolin-5-one |

| NBS | 2-Methylquinoline (B7769805) | CCl4, AIBN, reflux | 2-Bromomethylquinoline |

| NBS | 2-Methylquinolin-4-ol | - | 3-Bromo-2-methylquinolin-4-ol |

Palladium-Catalyzed Cross-Coupling Reactions for Analog Synthesis

The bromine atom at the C8 position of this compound serves as a useful handle for further functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the introduction of various aryl and heteroaryl groups by reacting the bromo-quinoline with a corresponding boronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). researchgate.net This approach provides a powerful tool for generating a diverse library of quinoline analogs with potentially enhanced biological activities. The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by palladium. researchgate.net

| Reaction | Reactants | Catalyst | Product |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄ | 8-Aryl-2-methylquinolin-4-ol |

| Sonogashira Coupling | Aryl halide, Terminal alkyne | Palladium catalyst, Copper co-catalyst | Aryl-alkyne adduct |

| Heck Coupling | Iodo-methoxylated pivaloylaminobenzenes, Methyl acrylate | Pd(OAc)₂ | Methyl methoxypivaloylaminocinnamates |

Mannich Base Synthesis Utilizing 8-Hydroxyquinoline (B1678124) Derivatives

The Mannich reaction is a cornerstone of organic synthesis for creating nitrogen-containing compounds, involving the aminoalkylation of an active hydrogen compound with an aldehyde and a primary or secondary amine. mdpi.com 8-Hydroxyquinoline (8-HQ) and its derivatives are particularly important substrates for this reaction due to their biological significance and the reactivity of their phenolic ring. nih.gov

In the context of 8-hydroxyquinoline, the position adjacent to the hydroxyl group (C-7) possesses an active hydrogen atom, making it the primary site for aminoalkylation. nih.govacs.org The reaction typically proceeds by combining 8-hydroxyquinoline with an aldehyde (often formaldehyde) and an amine to introduce an aminomethyl group at the C-7 position. mdpi.comoup.com This transformation is valuable for generating a library of compounds with potential biological activities. nih.govsceintific-array.org

While the direct synthesis of this compound does not proceed via a Mannich reaction on the final structure, the principles are relevant for understanding the reactivity of substituted quinolines. For instance, the synthesis of Mannich bases from substituted 8-hydroxyquinolines, such as 5-bromo-8-hydroxyquinoline, has been demonstrated, indicating that halogen substituents can be incorporated into the quinoline core prior to or after such modifications. nih.gov The general scheme involves the reaction of an 8-hydroxyquinoline derivative with an appropriate aldehyde and amine. nih.gov

Table 1: Examples of Mannich Base Synthesis with 8-Hydroxyquinoline Derivatives

| 8-HQ Derivative | Amine | Aldehyde | Product | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Benzaldehyde, 2-methyl aniline | Formaldehyde | 7-[α-(2-Methylanilino)benzyl]-8-hydroxyquinoline | sceintific-array.org |

| 8-Hydroxyquinoline | Pyrrolidine | Formaldehyde | 7-Pyrrolidinomethyl-8-hydroxyquinoline | oup.com |

| 8-Hydroxyquinoline | Morpholine | Formaldehyde | 7-Morpholinomethyl-8-hydroxyquinoline | oup.com |

| 5-Bromo-8-hydroxyquinoline | 1,2,3,4-Tetrahydroisoquinoline | Formaldehyde | Compound 81 (structure in source) | nih.gov |

These studies underscore that the presence of a chelating {N,O} group, as found in 8-hydroxyquinoline, is a crucial prerequisite for the activity of many of these Mannich bases, a feature that would be altered in the 4-ol tautomer of the target compound. acs.org

Regioselective Functionalization at C5, C7, and C8 Positions of Quinoline Ring

The synthesis of specifically substituted quinolines like this compound heavily relies on regioselective functionalization, a strategy to introduce chemical groups at precise positions on the quinoline ring. mdpi.com Transition metal-catalyzed C-H functionalization has become a primary tool for achieving this selectivity. nih.govacs.org

Functionalization at the C8 Position: The C8 position of the quinoline ring is a key site for functionalization. nih.gov A notable method involves the use of quinoline N-oxides as substrates. The N-oxide group acts as a directing group, facilitating the introduction of substituents at the C8 position. nih.govacs.org For example, a Ruthenium(II)-catalyzed reaction has been developed for the C8-arylation of quinoline N-oxides with arylboronic acids. acs.org This process involves a distal C-H activation followed by an in-situ deoxygenation of the N-oxide to yield the 8-arylquinoline. nih.gov

Functionalization at C5 and C7 Positions: The C5 and C7 positions can also be selectively functionalized. The use of directing groups is a common strategy. For instance, an 8-amidoquinoline can direct halogenation specifically to the C5 position. researchgate.net Similarly, the pivalamide (B147659) group, when placed at position 8, can direct olefination to the less reactive C7 position. mdpi.com Research has also demonstrated the C5, C7-dihalogenation of 8-hydroxyquinolines under catalyst-free conditions. researchgate.net

Table 2: Methods for Regioselective Functionalization of the Quinoline Ring

| Position | Method | Catalyst/Reagent | Substrate | Product | Reference |

|---|---|---|---|---|---|

| C8 | Arylation | Ru(II) catalyst, Arylboronic acid | Quinoline N-oxide | 8-Arylquinoline | nih.gov, acs.org |

| C5 | Halogenation | CuX, N-fluorobenzenesulfonimide (NFSI) | 8-Acylaminoquinoline | C5-Halogenated 8-amidoquinoline | researchgate.net |

| C7 | Olefination | Rh catalyst | 8-Pivalamidoquinoline | C7-alkenylated quinoline | mdpi.com |

| C5, C7 | Dihalogenation | Halogenating agent | 8-Hydroxyquinoline | C5, C7-Dihalo-8-hydroxyquinoline | researchgate.net |

These regioselective methods are critical for building the specific substitution pattern of this compound, allowing for the precise placement of the bromo group at the C8 position.

Synthesis of Quinaldine (B1664567) Derivatives and Analogs

Quinaldine, or 2-methylquinoline, is the foundational structure of this compound. wikipedia.org The synthesis of quinaldine and its derivatives can be achieved through several classic and modern organic reactions.

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a common method for preparing quinaldines. This reaction typically involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde. wikipedia.org An improved process involves the slow addition of crotonaldehyde or aldol (B89426) to a heated mixture of aniline and acid (e.g., hydrochloric acid), often in the presence of an oxidizing agent like nitrobenzene, to produce quinaldine. google.com

Once the core 2-methylquinoline structure is formed, further functionalization is required to produce this compound. This involves introducing the hydroxyl group at the C4 position and the bromine atom at the C8 position. The synthesis of 2-methylquinolin-4-ol itself is a key step. Subsequent bromination of this intermediate would lead to the final product. mdpi.org The direct synthesis of this compound is described as involving the bromination and methylation of quinoline precursors. ontosight.ai

For example, studies on related compounds have shown that the bromination of 2-methylquinolin-4-ol can occur, although in one reported case it led to the 3-bromo derivative. mdpi.org The synthesis of 5-bromo-2-methylquinolin-8-ol (B7901169) was achieved by the direct bromination of 2-methylquinolin-8-ol, demonstrating the feasibility of direct halogenation on the quinaldine ring system. mdpi.org

Table 3: Key Reactions in the Synthesis of Quinaldine and its Derivatives

| Reaction Name/Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Doebner-von Miller Reaction | Aniline, Crotonaldehyde, Acid | Quinaldine (2-Methylquinoline) | Forms the core quinaldine structure. | wikipedia.org, google.com |

| Bromination | 2-Methylquinolin-8-ol, Brominating agent | 5-Bromo-2-methylquinolin-8-ol | Direct halogenation of a quinaldine derivative. | mdpi.org |

| General Synthesis | Quinoline precursors | This compound | Involves steps of bromination and methylation. | ontosight.ai |

The synthesis of the target compound is therefore a multi-step process combining the formation of the quinaldine skeleton followed by regioselective modifications to install the required functional groups at the C4 and C8 positions.

Molecular Structure and Conformation Analysis of 8 Bromo 2 Methylquinolin 4 Ol

Crystallographic Studies and Solid-State Architecture

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related compounds like 8-methoxy-2-methyl quinoline-4-ol, studies have revealed a monoclinic crystal system with the space group P21/c. uomphysics.net It is plausible that 8-Bromo-2-methylquinolin-4-ol would crystallize in a similar system. The unit cell parameters, which define the dimensions and angles of the unit cell, would be determined from the diffraction pattern. For instance, the crystallographic data for a related zinc complex containing 8-hydroxyquinoline (B1678124) shows a triclinic system. iucr.org

Table 1: Representative Crystallographic Data for a Related Quinoline (B57606) Derivative (8-methoxy-2-methyl quinoline-4-ol) uomphysics.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

Note: This data is for a related compound and serves as an illustrative example.

The bond lengths and angles within the quinoline ring system are influenced by the aromaticity and the nature of the substituents. In a related compound, 8-methoxy-2-methyl quinoline-4-ol, the C-N bond lengths in the quinoline moiety are intermediate between typical single and double bonds, indicating electron delocalization across the ring system. uomphysics.net The bond distance of the C4-O bond would be of particular interest in determining the predominant tautomeric form (keto or enol). uomphysics.net For example, in a similar structure, the C4-O14 bond length of 1.269 Å suggests no significant conjugation between the oxygen and the quinoline moiety in that specific case. uomphysics.net Dihedral angles would describe the planarity of the fused ring system and the orientation of the substituent groups.

Table 2: Selected Bond Lengths in a Related Quinoline Derivative (8-methoxy-2-methyl quinoline-4-ol) uomphysics.net

| Bond | Length (Å) |

|---|---|

| C2–N1 | 1.352(4) |

| N1–C6 | 1.376(3) |

| C2–C13 (methyl) | 1.498(4) |

| C4–O14 (hydroxyl) | 1.269 |

Note: This data is for a related compound and serves as an illustrative example.

Conformational Landscape and Tautomerism

The conformational flexibility of this compound is limited due to the rigid fused-ring system. However, the potential for tautomerism is a key aspect of its structural chemistry.

The 4-hydroxyl group of this compound can exist in equilibrium with its keto tautomer, 8-bromo-2-methyl-1H-quinolin-4-one. uni.lulibretexts.org This phenomenon, known as keto-enol tautomerism, is common in 4-hydroxyquinoline (B1666331) derivatives. libretexts.org The position of this equilibrium is influenced by factors such as the solvent and the electronic effects of other substituents on the ring. masterorganicchemistry.com Generally, the keto form is favored in many quinoline systems. grafiati.comlibretexts.org The presence of either the hydroxyl (enol) or carbonyl (keto) group can be investigated using spectroscopic techniques like NMR and IR, as well as through computational studies. researchgate.net For simple carbonyl compounds, the keto tautomer is typically more stable due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and electronic properties of molecules. nih.gov While specific computational studies on this compound were not found, such calculations could be used to predict the relative stabilities of the keto and enol tautomers. uni.lunih.gov These models can also provide insights into the molecular geometry, charge distribution, and frontier molecular orbitals, which are valuable for understanding the molecule's reactivity. nih.govsemanticscholar.org For instance, calculations on related systems have been used to explain the selectivity of chemical reactions. semanticscholar.org

Spectroscopic Characterization and Elucidation of 8 Bromo 2 Methylquinolin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 8-Bromo-2-methylquinolin-4-ol and its derivatives can be established.

In the spectrum of 6,8-Dibromo-2-methylquinolin-4-ol, the methyl group protons at the C2 position typically appear as a singlet. The proton at the C3 position also manifests as a singlet, indicating no adjacent proton coupling. The protons on the benzene (B151609) ring appear as distinct signals in the aromatic region. nih.gov For the title compound, this compound, one would expect to see signals corresponding to the H-5, H-6, and H-7 protons, which would likely appear as a complex multiplet or as distinct doublets and triplets depending on their coupling.

Table 1: Representative ¹H NMR Spectral Data for a Substituted 2-Methylquinolin-4-ol Derivative Data for 6,8-Dibromo-2-methylquinolin-4-ol in DMSO-d₆ nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | 2.27 | s (singlet) |

| H-3 | 5.96 | s (singlet) |

| H-7 | 7.85 | s (singlet) |

| H-5 | 8.09 | s (singlet) |

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal. For this compound, one would anticipate ten distinct signals corresponding to the ten carbon atoms of the quinoline (B57606) ring system and the methyl group. The presence of the electron-withdrawing bromine atom and the hydroxyl/oxo group significantly influences the chemical shifts of the attached carbons.

Analysis of derivatives like 6,8-Dibromo-2-methylquinolin-4-ol shows characteristic signals for the quinoline core. nih.gov The carbon atom C4, attached to the oxygen, is typically found significantly downfield, often in the range of 160-180 ppm, which is more indicative of a carbonyl carbon (C=O) from the quinolin-4-one tautomer rather than a hydroxyl-bearing carbon (C-OH) from the quinolin-4-ol form. nih.gov The carbon attached to the bromine (C8) would also show a characteristic shift.

Table 2: Representative ¹³C NMR Spectral Data for a Substituted 2-Methylquinolin-4-ol Derivative Data for 6,8-Dibromo-2-methylquinolin-4-ol in DMSO-d₆ nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 159.9 |

| C3 | 111.1 |

| C4 | 167.4 |

| C4a | 133.0 |

| C5 | 132.1 |

| C6 | 129.1 |

| C7 | 132.0 |

| C8 | 126.9 |

| C8a | 145.9 |

| CH₃ | 67.8 |

For complex molecules like substituted quinolines, 1D NMR spectra can sometimes be ambiguous due to overlapping signals in the aromatic region. In such cases, advanced two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would definitively establish the connectivity between the H-5, H-6, and H-7 protons on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary (non-protonated) carbons and piecing together the entire molecular structure.

Deuteration studies involve replacing specific protons with deuterium (B1214612) atoms. Deuterium is not observed in ¹H NMR, so this technique can simplify complex spectra and help assign signals. For example, exchanging the labile O-H proton at position 4 with deuterium by adding D₂O to the NMR solvent would cause the O-H signal to disappear, confirming its identity. Selective deuteration of aromatic protons can also be a powerful tool for confirming signal assignments. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The keto-enol tautomerism is a key feature that can be investigated with IR. The presence of a strong, sharp absorption band in the region of 1630-1680 cm⁻¹ is a strong indicator of a C=O (carbonyl) group, suggesting the compound exists predominantly in the quinolin-4-one form. nih.govnih.gov A broad band in the region of 3200-3600 cm⁻¹ would indicate an O-H stretch from the hydroxyl group of the enol form or an N-H stretch from the keto form. Other expected vibrations include C-H stretches for the aromatic and methyl groups, C=C and C=N stretching vibrations from the quinoline ring, and a C-Br stretching vibration, typically found at lower wavenumbers. mdpi.org

Table 3: Characteristic IR Absorption Bands for Substituted 2-Methylquinolin-4-ol Derivatives Data compiled from 6,8-Dibromo-2-methylquinolin-4-ol and other quinolinones. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H / O-H stretch | ~3198 | Amide / Hydroxyl |

| C=O stretch | ~1626 | Amide Carbonyl |

| C=C / C=N stretch | ~1564, 1439 | Aromatic Ring |

| C-Br stretch | ~838 | Carbon-Bromine |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can give information about the structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula of a compound with very high accuracy.

For this compound (molecular formula C₁₀H₈BrNO), the mass spectrum would be expected to show a molecular ion peak. A key feature would be the isotopic pattern for bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This provides a clear signature for the presence of a single bromine atom in the molecule. uni.lu

Predicted mass spectrometry data for the compound shows an [M+H]⁺ adduct with a mass-to-charge ratio (m/z) of 237.98621. uni.lu Experimental HRMS analysis of the related 6,8-Dibromo-2-methylquinolin-4-ol found an [M+H]⁺ ion at m/z 315.8965, which corresponds to the calculated value of 315.8967 for the formula C₁₀H₇Br₂NO, confirming its elemental composition. nih.gov Similar accuracy would be expected for the title compound.

Table 4: Predicted and Experimental Mass Spectrometry Data

| Compound | Ion/Adduct | m/z (Calculated) | m/z (Found) | Source |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 237.98621 | Predicted | uni.lu |

| This compound | [M+Na]⁺ | 259.96815 | Predicted | uni.lu |

| 6,8-Dibromo-2-methylquinolin-4-ol | [M+H]⁺ | 315.8967 | 315.8965 | nih.gov |

Compound Index

Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₀H₈BrNO) is approximately 238.08 g/mol .

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinctive isotopic pattern for the molecular ion peak (M⁺). Due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, the molecular ion appears as a pair of peaks of almost equal intensity (a doublet), separated by two mass-to-charge (m/z) units (M⁺ and M+2). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. staigent.com For derivatives with multiple bromine atoms, such as 6,8-dibromo-2-methylquinolin-4-ol, this pattern becomes more complex, showing a characteristic 1:2:1 ratio for the M⁺, M+2, and M+4 peaks. nih.gov

Under electron impact (EI) ionization, the molecular ion of this compound is expected to be relatively stable due to the aromatic quinoline core. libretexts.org However, it will undergo characteristic fragmentation. Common fragmentation pathways for related quinolinol and aromatic compounds include:

Loss of a Carbonyl Group: Quinolones often exhibit a preferential fragmentation with the initial loss of a carbonyl group (CO, 28 Da). nih.gov

Loss of a Methyl Radical: Cleavage of the methyl group (•CH₃, 15 Da) from the 2-position.

Loss of Bromine: Fission of the C-Br bond, resulting in the loss of a bromine radical (•Br, 79 or 81 Da).

Ring Fragmentation: Further decomposition of the quinoline ring system can lead to smaller charged fragments. aip.org

The analysis of these fragmentation patterns provides valuable information that helps to confirm the specific arrangement of atoms within the molecule.

| Ion/Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₁₀H₈⁷⁹BrNO⁺ | ~237 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺ | C₁₀H₈⁸¹BrNO⁺ | ~239 | Molecular ion with ⁸¹Br isotope. Appears in ~1:1 ratio with [M]⁺. |

| [M-CO]⁺ | C₉H₈BrN⁺ | ~209/211 | Loss of carbon monoxide from the quinolone ring. |

| [M-Br]⁺ | C₁₀H₈NO⁺ | ~158 | Loss of the bromine atom. |

| [M-CH₃]⁺ | C₉H₅BrNO⁺ | ~222/224 | Loss of the methyl group. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound and its derivatives. Unlike nominal mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for a given mass.

For this compound, the monoisotopic mass is 236.97893 Da. uni.lu HRMS analysis, often using techniques like electrospray ionization (ESI), would aim to find an ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺) whose measured exact mass matches the calculated value for the formula C₁₀H₈BrNO. nih.govrsc.org For instance, the calculated exact mass for the [M+H]⁺ ion of C₁₀H₇Br₂NO (6,8-Dibromo-2-methylquinolin-4-ol) is 315.8967, which was found to be in excellent agreement with the experimental value of 315.8965. nih.gov Such a close correlation between the calculated and observed mass provides definitive proof of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Electronic Absorption Characteristics and Chromophoric Behavior

The chromophore responsible for the UV absorption in this compound is the quinoline ring system itself. This bicyclic aromatic structure gives rise to high-energy electronic transitions, typically π → π* transitions, which are observed as strong absorption bands in the UV region. researchgate.net For related 4-hydroxyquinoline (B1666331) systems, these transitions occur alongside n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.netwalisongo.ac.id

The electronic absorption spectrum is significantly influenced by the substituents on the quinoline ring and the surrounding environment:

Substituent Effects: The hydroxyl (-OH) group at the 4-position, the bromine (-Br) atom at the 8-position, and the methyl (-CH₃) group at the 2-position act as auxochromes. These groups can modify the energy of the electronic transitions, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). The electron-donating hydroxyl group and the electron-withdrawing bromine atom, in particular, can extend the conjugation and influence the charge transfer characteristics of the molecule. walisongo.ac.id

Tautomerism: 4-hydroxyquinolines like the title compound exist in a tautomeric equilibrium with their keto form, 4-quinolinone. researchgate.net In neutral solutions, the keto form is often the predominant tautomer. researchgate.net The electronic absorption spectrum is a composite of all species present in equilibrium, with the position and intensity of the absorption bands being strongly affected by this equilibrium.

Solvatochromism and pH Effects: The presence of the acidic phenolic hydroxyl group and the basic quinoline nitrogen means that the compound's electronic structure is sensitive to solvent polarity and pH. walisongo.ac.idnih.gov In different solvents, a shift in the absorption bands (solvatochromism) can be observed due to varying interactions between the solute and solvent molecules. semanticscholar.org Changes in pH will alter the protonation state of the molecule (forming cationic or anionic species), leading to significant shifts in the absorption maxima. Spectrophotometric titrations are often used to study these effects and determine the compound's pKa values. nih.govresearchgate.net

Typically, quinolin-4-ol derivatives display multiple absorption bands in the UV spectrum between approximately 200 and 400 nm. researchgate.netnih.gov For example, studies on related 8-hydroxyquinoline (B1678124) derivatives show high-energy absorption bands corresponding to π-π* transitions of the benzenoid nucleus and lower-energy charge-transfer bands. walisongo.ac.id

| Wavelength Range (nm) | Transition Type | Notes |

|---|---|---|

| ~220-280 nm | π → π | High-energy transitions associated with the aromatic benzene-like part of the quinoline ring. walisongo.ac.id |

| ~300-370 nm | π → π and n → π* | Lower-energy transitions involving the entire conjugated system, including heteroatoms. researchgate.netsemanticscholar.org These bands are often sensitive to substituents, solvent, and pH. |

Computational Chemistry and Quantum Mechanical Investigations of 8 Bromo 2 Methylquinolin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to determine a compound's stability, calculate its structure, and analyze its electronic and optical properties. nih.gov For quinoline (B57606) derivatives like 8-Bromo-2-methylquinolin-4-ol, DFT calculations are instrumental in predicting their behavior and characteristics.

Geometry optimization is a fundamental step in computational chemistry where the lowest energy arrangement of atoms in a molecule is determined. For this compound, this process involves finding the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G'(d,p) or 6-311++G**), are commonly employed for this purpose. nih.govnih.gov The optimized geometry provides a clear picture of the three-dimensional structure of the molecule.

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are often used to further dissect the electronic structure. NBO analysis provides information about charge distribution and intramolecular interactions, while MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For similar quinoline derivatives, MEP analysis has shown electron-rich regions over nitrogen atoms, indicating sites prone to electrophilic attack. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Quinoline Derivative (Illustrative) This table is illustrative and based on general findings for quinoline derivatives. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-C3 | ~1.37 |

| Bond Length (Å) | C4-O | ~1.35 |

| Bond Length (Å) | C8-Br | ~1.90 |

| Bond Angle (°) | C3-C4-C4a | ~119 |

| Bond Angle (°) | C1-N-C2 | ~117 |

| Dihedral Angle (°) | C4-C4a-C5-C6 | ~0 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For various quinoline derivatives, DFT calculations have shown that the distribution of HOMO and LUMO orbitals is often delocalized over the entire molecule, indicating potential for charge transfer within the molecule. researchgate.net The HOMO-LUMO gap for similar compounds has been found to be significant, suggesting notable reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters of a Quinoline Derivative (Illustrative) This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.0 to -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 4.5 |

DFT calculations are also employed to predict spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netresearchgate.net Theoretical vibrational spectra are obtained by calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies can be compared with experimental data to aid in the assignment of vibrational modes. nih.gov

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. nih.govnih.gov This allows for the interpretation of experimental UV-Vis spectra and provides insights into the nature of the electronic transitions, such as n→π* or π→π* transitions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net These simulations provide a dynamic view of molecular systems, offering insights into conformational changes and intermolecular interactions. researchgate.net

In the context of drug discovery and materials science, MD simulations are invaluable for studying the interaction of a ligand, such as this compound, with a biological target (e.g., an enzyme or receptor) or a material surface. researchgate.netbohrium.com These simulations can reveal the stability of the ligand-target complex, identify key interacting residues, and elucidate the binding mode. researchgate.net The binding affinity, which quantifies the strength of the interaction, can be estimated from the simulation data, often in conjunction with molecular docking studies. researchgate.net For similar quinoline derivatives, MD simulations have been used to confirm the stability of the molecule within the binding pocket of a protein. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. acs.org Computational methods play a crucial role in modern SAR by allowing for the systematic investigation of how modifications to a molecule's structure affect its properties and interactions.

For quinoline derivatives, computational SAR studies can involve generating a library of related compounds with different substituents at various positions on the quinoline ring. acs.org By calculating properties such as electronic distribution, steric hindrance, and binding affinities for each derivative, researchers can build predictive models that correlate structural features with activity. acs.org For instance, studies on other quinoline derivatives have shown that the introduction of different functional groups can significantly alter their anticancer or antimicrobial activities. researchgate.net These computational insights can guide the synthesis of new compounds with enhanced desired properties.

Correlation of Molecular Descriptors with Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. For quinoline derivatives, QSAR models have been developed to predict their efficacy as antimalarial, anticancer, and antimicrobial agents.

While a specific QSAR study for this compound is not readily found, research on similar quinoline structures highlights the importance of certain descriptors. A QSAR study on substituted 4-quinolinyl and 9-acridinyl hydrazones as antimalarial agents revealed that topological and electronic descriptors such as the average connectivity index (IdAverage), the shape index (chiV6chain), and the most negative potential (Most-vePotential) are crucial in determining their activity. nih.gov Another study on quinolinone-based thiosemicarbazones as antituberculosis agents suggested that van der Waals volume, electron density, and electronegativity play a pivotal role. nih.gov

A hypothetical table of molecular descriptors for this compound, based on its known structure, could include the following, which are commonly used in QSAR studies:

| Molecular Descriptor | Hypothetical Value/Importance | Rationale |

| Molecular Weight | ~242.08 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | Moderately High | The bromine atom increases lipophilicity, potentially enhancing membrane permeability. |

| Hydrogen Bond Donors | 1 (from -OH group) | The hydroxyl group can act as a hydrogen bond donor, crucial for receptor binding. |

| Hydrogen Bond Acceptors | 2 (from N and O atoms) | The nitrogen in the quinoline ring and the oxygen in the hydroxyl group can accept hydrogen bonds. |

| Topological Polar Surface Area (TPSA) | Moderate | Affects drug transport properties and oral bioavailability. |

| Dipole Moment | Moderate to High | The electronegative bromine and oxygen atoms would create a significant dipole moment, influencing solubility and binding. |

| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

These descriptors, when correlated with experimental biological data for a series of related compounds, could lead to a predictive QSAR model, guiding the design of more potent derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify new compounds with the potential for similar biological activity.

For the quinoline class of compounds, pharmacophore models have been successfully developed for various targets. For instance, a pharmacophore model for quinoline derivatives as phosphodiesterase 4B (PDE4B) inhibitors identified key features including hydrogen bond acceptors, and aromatic rings. researchgate.net Similarly, a virtual screening approach based on a pharmacophoric model for GLI1 inhibitors led to the identification of active 8-hydroxyquinoline (B1678124) derivatives. nih.gov

In the context of this compound, a pharmacophore model could be constructed based on its known biological activities, such as its antimicrobial effects. ontosight.ai The essential features of such a pharmacophore might include:

A Hydrogen Bond Donor: The hydroxyl group at the 4-position.

A Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group.

An Aromatic Ring: The quinoline ring system itself.

A Halogen Feature: The bromine atom at the 8-position, which can participate in halogen bonding or contribute to hydrophobic interactions.

A hypothetical pharmacophore model for the antimicrobial activity of this compound is presented below:

| Pharmacophoric Feature | Location on this compound | Potential Role in Biological Activity |

| Hydrogen Bond Donor (HBD) | 4-OH group | Interaction with active site residues of enzymes like DNA gyrase. |

| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen | Formation of hydrogen bonds with receptor sites. |

| Aromatic Ring (AR) | Quinoline scaffold | π-π stacking interactions with aromatic amino acid residues in the target protein. |

| Hydrophobic/Halogen Feature (HY/X) | 8-Bromo substituent | Enhancing binding affinity through hydrophobic or halogen bonding interactions. |

This pharmacophore model could then be used in a virtual screening campaign to search for novel compounds from large chemical libraries that match these spatial and chemical features. The identified hits would be promising candidates for further experimental testing as potential new antimicrobial agents. While specific pharmacophore modeling and virtual screening studies for this compound are not detailed in the literature, the principles and successes with related quinoline derivatives strongly suggest the utility of this approach. nih.govsemanticscholar.org

Despite a comprehensive search for scientific literature, no specific studies detailing the biological activities of the chemical compound This compound could be located. Research on the antimicrobial, anti-inflammatory, and antimalarial properties of this particular compound and its derivatives does not appear to be available in the public domain.

While the broader class of quinoline and quinolone derivatives has been extensively studied for various pharmacological activities, including those requested in the outline, specific data for this compound is absent. Halogenated quinolines, in general, have shown promise in antimicrobial and other biological applications, suggesting that this compound could potentially exhibit such activities. However, without specific research and experimental data, any discussion on its efficacy, mechanisms of action, or specific biological effects would be purely speculative.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each section and subsection of the requested article outline for "Biological Activities and Mechanistic Studies of this compound and its Derivatives" as no published research on this specific compound was found. The creation of data tables and detailed research findings as requested is consequently not feasible.

Table of Compound Names

Biological Activities and Mechanistic Studies of 8 Bromo 2 Methylquinolin 4 Ol and Its Derivatives

Antimalarial Activity

Comparison with Established Antimalarial Agents (e.g., Chloroquine)

The quinoline (B57606) scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (CQ) being a classic example. However, the rise of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based agents. Derivatives of 4-aminoquinoline, the structural class to which 8-Bromo-2-methylquinolin-4-ol belongs, have been a major focus of this research.

Newer CQ analogues often exhibit superior activity against CQ-resistant parasite strains. For instance, certain derivatives with bulky side chains show excellent activity against the resistant W2 strain nih.gov. The mechanism often involves the inhibition of hemozoin formation, a process critical for the parasite's survival, which is also the target of chloroquine nih.govnih.gov. Metal-chloroquine derivative complexes have demonstrated enhanced antiplasmodial activity compared to chloroquine diphosphate (CQDP) alone, suggesting that structural modifications can overcome existing resistance mechanisms nih.gov. One study synthesized novel chloroquine derivatives, with a compound designated SKM13 being 1.28-fold more effective than chloroquine against a CQ-resistant strain of P. falciparum researchgate.net. These findings underscore the potential for modified quinoline structures, such as this compound derivatives, to serve as effective antimalarials in the face of growing resistance.

Anticancer and Cytotoxic Activities

Derivatives of the quinoline core structure have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines nih.govmdpi.com. The inclusion of a hydroxyl group at the C-8 position, as seen in 8-hydroxyquinoline (B1678124) derivatives, is often associated with increased anticancer potential researchgate.net.

Research into hybrids of 1,4-naphthoquinone and 8-hydroxyquinoline has identified promising cytotoxic activity. One such derivative, 2-(8-hydroxy-2-methylquinolin-5-yl)-1,4-naphthalenedione , showed the highest cytotoxicity in a series of tested compounds against various cancer cell lines mdpi.com. This activity is influenced by the substituents on the quinoline ring, with the methyl group at the C2' position enhancing cytotoxicity mdpi.com.

Table 1: Cytotoxicity (IC50) of 2-(8-hydroxy-2-methylquinolin-5-yl)-1,4-naphthalenedione

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.98 ± 0.09 |

| MCF-7 | Breast Adenocarcinoma | 2.11 ± 0.17 |

| LoVo | Colon Adenocarcinoma | 2.54 ± 0.19 |

| LoVo/Dx | Doxorubicin-resistant Colon Adenocarcinoma | 2.87 ± 0.24 |

Data sourced from a study on 1,4-naphthoquinone derivatives mdpi.com.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

A key mechanism behind the anticancer effects of these compounds is the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis. Brominated 8-hydroxyquinolines have been shown to possess strong antiproliferative activity and the potential to induce apoptosis researchgate.net.

A novel derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11) , was found to induce cell death in breast cancer cells (MCF7 and MDA-MB-231) through two distinct modes: paraptosis and apoptosis nih.gov. The study revealed that HQ-11 treatment led to extensive cytoplasmic vacuolation originating from the endoplasmic reticulum (ER) and mitochondria, a hallmark of paraptosis. Furthermore, HQ-11 triggered apoptosis, providing a dual mechanism for eliminating cancer cells that might be resistant to conventional apoptosis-inducing chemotherapies nih.gov. Other tetrahydroquinoline derivatives have also been shown to trigger apoptosis through the activation of Caspase-3/7 and the generation of reactive oxygen species (ROS) tuni.fi.

Targeting Multidrug-Resistant Cancer Cell Lines

A significant challenge in cancer therapy is the development of multidrug resistance (MDR) in cancer cells. Certain 8-hydroxyquinoline derivatives have shown promise in overcoming this obstacle. Studies have demonstrated that the anticancer activity of some 5-chloro substituted amino acid conjugates of 8-hydroxyquinoline is enhanced in MDR cancer cell lines compared to the non-resistant parental cells nih.gov. This suggests a mechanism of action that circumvents or even exploits the biological changes present in drug-resistant cells, making these compounds valuable candidates for treating refractory cancers nih.gov.

Enzyme Inhibition and Receptor Modulation

The biological effects of this compound derivatives are often rooted in their ability to interact with and modulate the activity of specific enzymes and cellular pathways.

Inhibition of NAD-Hydrolyzing Enzyme CD38

The ecto-enzyme CD38 is a key regulator of cellular levels of nicotinamide adenine dinucleotide (NAD+), a critical molecule in metabolism and cellular signaling. Inhibition of CD38 can boost NAD+ levels, which is considered a therapeutic strategy for aging and metabolic diseases. Derivatives of 4-amino-quinoline have been identified as potent, non-covalent inhibitors of CD38 nih.gov.

Systematic exploration of 4-amino-8-quinoline carboxamides led to the discovery of inhibitors that are 10 to 100 times more potent than the initial screening hits nih.govacs.org. These novel inhibitors, with IC50 values in the nanomolar range, have been shown to effectively increase NAD+ levels in the liver and muscle of animal models nih.govnih.govacs.org. This line of research highlights the potential of the quinoline scaffold to generate highly specific and potent enzyme inhibitors.

Table 2: Potency of Quinoline Derivatives as CD38 Inhibitors

| Compound | Description | IC50 (Human CD38) |

| 1a | Initial Screening Hit | 1.1 µM |

| 1ah | 4-amino-8-quinoline carboxamide derivative | 115 nM |

| 1ai | 4-amino-8-quinoline carboxamide derivative | 46 nM |

| 78c | 4-amino-quinoline derivative | 7.3 nM |

Data sourced from studies on novel CD38 inhibitors nih.govnih.gov.

Histone Deacetylase (HDAC) Inhibition and NFAT Pathway Modulation

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy nih.gov. A number of quinoline-based derivatives have been designed and synthesized as potent HDAC inhibitors nih.govnih.govfrontiersin.org.

One study developed a series of 8-substituted quinoline-2-carboxamide derivatives, with the most potent compound exhibiting an HDAC inhibitory activity three times greater than the approved drug Vorinostat nih.gov. Another series of quinoline-based N-hydroxycinnamamides also produced a compound that surpassed Vorinostat in both enzymatic and anti-proliferative activity, showing preferable inhibition for class I HDACs nih.gov.

The Nuclear Factor of Activated T-cells (NFAT) pathway is a calcium-regulated signaling cascade that plays a role in the immune response and other cellular processes nih.govresearchgate.net. While direct modulation by this compound is not extensively documented, other novel quinoline molecules have been shown to inhibit related inflammatory pathways, such as the canonical NF-κB transcription factor pathway nih.gov. Given the crosstalk between cellular signaling cascades, the potential for quinoline derivatives to modulate NFAT and other immune-related pathways remains an active area of investigation mdpi.com.

Sphingosine Kinase Inhibition

Sphingosine kinases (SphK) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including proliferation, survival, and migration. nih.govmdpi.com There are two main isoforms, SphK1 and SphK2. nih.gov The upregulation of SphK is observed in various cancers, making it an attractive target for anticancer drug development. nih.govresearchgate.net

The quinoline scaffold has been explored for its potential to inhibit sphingosine kinases. Studies have investigated quinoline-5,8-dione-based structures as SphK inhibitors. researchgate.net For instance, certain para-substituted C(7) aryl ether-linked quinoline-5,8-diones have demonstrated dual inhibition of both SphK1 and SphK2, with inhibitory activity as high as 69% at a 10 μM concentration. nih.gov While these studies establish the quinoline framework as a viable pharmacophore for SphK inhibition, specific research detailing the activity of this compound against sphingosine kinases is not extensively documented in the current literature. However, the known activity of related quinoline structures suggests a potential avenue for future investigation into its inhibitory profile against these cancer-related enzymes.

Table 1: Examples of Quinoline Derivatives and their Sphingosine Kinase (SphK) Inhibitory Activity This table is representative of the general activity of the quinoline class and not specific to this compound.

| Compound Class | Target(s) | Observed Activity |

|---|---|---|

| Quinoline-5,8-diones | SphK1 & SphK2 | Dual inhibition, with some derivatives showing up to 69% inhibition at 10 μM concentration. nih.gov |

| Pyrrolidine quinoline-5,8-dione | SphK1 | Improved SphK1 binding efficacy compared to parent compounds. nih.gov |

Antiviral Activity (e.g., HIV-1 Latency Reversal)

A significant challenge in eradicating Human Immunodeficiency Virus Type 1 (HIV-1) is the virus's ability to establish latent reservoirs in host cells, such as resting CD4+ T cells. annualreviews.orgresearchgate.net These reservoirs are not affected by conventional combination antiretroviral therapy (cART). annualreviews.org A promising strategy to eliminate these reservoirs is the "shock and kill" approach, which uses Latency Reversing Agents (LRAs) to reactivate the latent virus, making the infected cells visible to the immune system or susceptible to virus-induced death. nih.govnih.govnih.gov

Quinoline derivatives have emerged as a class of compounds with potential as LRAs. A notable example is 8-Methoxy-6-methylquinolin-4-ol (MMQO), a close structural analog of this compound. nih.gov MMQO was identified as an LRA capable of reactivating latent HIV-1 proviruses both in vitro and ex vivo. nih.gov This compound was found to function as a BRD4 inhibitor and could enhance the latency-reversing effects of other agents like PKC activators and histone deacetylase inhibitors (HDACIs). nih.gov Another related compound, 4-phenylquinoline-8-amine (PQA), has also been identified as a novel LRA that can induce HIV-1 reactivation, particularly in combination with PKC agonists. researchgate.net These findings highlight the potential of the quinolin-4-ol scaffold as a basis for developing new antiviral agents targeting HIV-1 latency.

Mechanism of Latency Reversing Agents (LRAs)

Latency Reversing Agents (LRAs) function by targeting various molecular pathways that maintain HIV-1 in a latent state. The overarching goal is to reactivate viral gene expression and transcription. annualreviews.org LRAs are broadly categorized based on their mechanisms of action:

Epigenetic Modifiers : Latency is often associated with a repressive epigenetic environment at the HIV-1 promoter (the 5'-LTR). annualreviews.org This includes histone deacetylation and methylation. LRAs like Histone Deacetylase Inhibitors (HDACIs), such as vorinostat (SAHA), work by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure that is permissive for transcription. nih.govannualreviews.org Other epigenetic targets include histone methyltransferases (HMTis) and DNA methyltransferases (DNMTis). annualreviews.org

PKC and NF-κB Pathway Activators : The Protein Kinase C (PKC) pathway is a key signaling cascade that leads to the activation of the transcription factor NF-κB. annualreviews.org In latently infected cells, NF-κB is often sequestered in the cytoplasm. PKC agonists, such as prostratin and bryostatin-1, activate this pathway, causing NF-κB to translocate to the nucleus where it can bind to the HIV-1 LTR and initiate transcription. researchgate.netnih.gov

Transcriptional Elongation Modulators : A major block to viral production in latent cells occurs at the level of transcriptional elongation. The Positive Transcription Elongation Factor b (P-TEFb) is crucial for this process but is held in an inactive state in latent cells. researchgate.net Some LRAs work by promoting the release of active P-TEFb. The HIV-1 Tat protein itself is a potent activator of transcriptional elongation by recruiting P-TEFb to the nascent viral RNA. frontiersin.org Bromodomain and extraterminal domain (BET) inhibitors, such as JQ1, represent another class. The compound 8-Methoxy-6-methylquinolin-4-ol (MMQO) acts as a BRD4 inhibitor, a member of the BET family, to reverse latency. nih.gov

Table 2: Major Classes of Latency Reversing Agents (LRAs) and their Mechanisms

| LRA Class | Mechanism of Action | Examples |

|---|---|---|

| Histone Deacetylase Inhibitors (HDACIs) | Promote open chromatin structure by inhibiting histone deacetylation. annualreviews.org | Vorinostat (SAHA), Romidepsin |

| Protein Kinase C (PKC) Agonists | Activate the NF-κB signaling pathway, a key activator of HIV transcription. annualreviews.orgnih.gov | Prostratin, Bryostatin-1 |

| BET Inhibitors | Target bromodomain proteins (e.g., BRD4) to promote transcriptional elongation. nih.gov | JQ1, 8-Methoxy-6-methylquinolin-4-ol (MMQO) |

| Toll-Like Receptor (TLR) Agonists | Activate innate immune signaling pathways that can lead to NF-κB activation. annualreviews.org | GS-9620 (TLR7 agonist) |

Other Reported Biological Activities

The quinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to a wide range of biological targets. mdpi.com Consequently, quinoline derivatives have been investigated for a diverse array of pharmacological properties. nih.govnih.govresearchgate.net

Antiparasitic and Insecticidal Properties

The quinoline scaffold is historically significant in the development of antiparasitic drugs. The 8-aminoquinoline class, in particular, is important for treating infectious diseases. nih.gov Primaquine, an 8-aminoquinoline, is a key drug for eradicating the relapsing forms of malaria and is also effective against other parasites like Trypanosoma and Leishmania. nih.gov While structurally distinct from this compound, the proven efficacy of other quinoline derivatives underscores the potential of this chemical family in developing new anti-infective agents. nih.gov Related heterocyclic systems, such as quinazolines, have also been evaluated for antiparasitic activities. researchgate.net Specific studies on the insecticidal properties of this compound are not prominently featured in the available research.

Antiplatelet Effects

The development of new agents that can modulate hemostasis is an active area of research. nih.gov Some heterocyclic compounds have been investigated for their ability to inhibit platelet aggregation. nih.govresearchgate.net For instance, certain triazole derivatives have shown antiplatelet effects in tests of ADP-induced and collagen-induced platelet aggregation. nih.gov However, specific data on the antiplatelet activity of this compound or its direct derivatives are not well-documented in the current scientific literature.

Antioxidant Activity

Antioxidants are compounds that can protect cells from damage caused by oxidative stress. mdpi.com The chemical structure of this compound contains features suggestive of potential antioxidant activity. The 4-hydroxy-quinolinone scaffold, which is structurally related, has been investigated for antioxidant properties. mdpi.com Furthermore, bromophenols, which are natural compounds found in marine organisms, are known to possess a variety of biological activities, including antioxidant and free radical scavenging capabilities. nih.govnih.gov The presence of both a hydroxyl group and a bromine atom on the aromatic quinoline ring of this compound suggests that it may have the capacity to act as an antioxidant, a hypothesis that warrants further experimental validation.

Future Directions and Potential Applications

Design and Synthesis of Next-Generation Quinoline-Based Therapeutic Agents

The design of new therapeutic agents based on the quinoline (B57606) framework is a highly active area of research. orientjchem.org Scientists are continuously exploring novel synthetic routes and modifications to the quinoline core to enhance biological activity and selectivity. rsc.orgmdpi.com For derivatives like 8-Bromo-2-methylquinolin-4-ol, future synthetic efforts could focus on several key areas:

Scaffold Diversification: Introducing a variety of substituents at different positions on the quinoline ring can significantly influence the compound's pharmacological profile. rsc.org

Hybrid Molecule Synthesis: Combining the this compound moiety with other known pharmacophores is a strategy to create hybrid molecules with potentially synergistic or novel mechanisms of action. researchgate.net

Stereoselective Synthesis: For quinoline derivatives with chiral centers, the development of stereoselective synthesis methods is crucial, as different enantiomers can exhibit distinct biological activities and toxicities.

The synthesis of quinoline derivatives often involves established methods like the Skraup or Friedländer reactions, which can be adapted to produce a diverse library of compounds for biological screening. rroij.com The synthesis of related 2-morpholino-4-anilinoquinoline derivatives, for instance, starts from a quinolin-4-ol precursor, which is chlorinated and then substituted with various anilines. nih.govrsc.org This highlights a potential pathway for modifying the 4-position of this compound to generate new chemical entities.

Further Exploration of Structure-Activity Relationships for Optimized Bioactivity

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of a lead compound. For quinoline derivatives, SAR studies have revealed key structural features that govern their biological effects. rsc.org For instance, the presence and position of halogen atoms, like the bromine in this compound, can significantly impact a molecule's anticancer and antimicrobial properties. benthamdirect.comnih.gov

A study evaluating bromo derivatives of 8-substituted quinolines as anticancer agents demonstrated that brominated 8-hydroxyquinolines exhibit strong antiproliferative activity against several cancer cell lines. benthamdirect.com This suggests that the 8-bromo-quinolin-4-ol core of the subject compound is a promising feature for anticancer drug design.

Future SAR studies on this compound and its analogs should systematically investigate:

The effect of the methyl group at the 2-position.

The impact of substituting the bromine atom at the 8-position with other halogens or functional groups.

Modification of the hydroxyl group at the 4-position.

Data from such studies, particularly relating to inhibitory concentrations (IC50), are vital for building predictive models to guide the design of more potent and selective compounds.

| Compound Class | Cancer Cell Line | IC50 (µg/mL) |

| 5,7-Dibromo-8-hydroxyquinolines | C6 (rat brain tumor) | 6.7 - 25.6 |

| 5,7-Dibromo-8-hydroxyquinolines | HeLa (human cervix carcinoma) | 6.7 - 25.6 |

| 5,7-Dibromo-8-hydroxyquinolines | HT29 (human colon carcinoma) | 6.7 - 25.6 |

| 7-Bromo-8-hydroxyquinolines | C6 (rat brain tumor) | 6.7 - 25.6 |

| 7-Bromo-8-hydroxyquinolines | HeLa (human cervix carcinoma) | 6.7 - 25.6 |

| 7-Bromo-8-hydroxyquinolines | HT29 (human colon carcinoma) | 6.7 - 25.6 |

| Table based on data from a study on bromo derivatives of 8-substituted quinolines, indicating the potential antiproliferative activity of the core structure. benthamdirect.com |

Advanced Preclinical and Clinical Development Prospects

While many quinoline-based drugs are FDA-approved and used clinically, the specific compound this compound is currently at a much earlier, exploratory stage of research. researchgate.netthieme-connect.com The path from a promising compound in the lab to a clinically approved drug is long and rigorous, involving extensive preclinical and clinical development.

Preclinical Development: Before any human trials, this compound or its optimized derivatives would need to undergo comprehensive preclinical evaluation. This includes:

In vivo efficacy studies: Testing the compound in animal models of specific diseases (e.g., cancer, infectious diseases) to confirm its therapeutic effect.

Pharmacokinetic studies: Analyzing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand how the body processes it.

Toxicology studies: Assessing the safety profile of the compound to identify potential adverse effects and determine a safe dose range for initial human trials. pandawainstitute.com

Clinical Development: If a derivative of this compound shows promise in preclinical studies, it could potentially advance to clinical trials, which are conducted in several phases:

Phase I: Small trials to evaluate safety, dosage, and how the drug is metabolized in a small group of healthy volunteers or patients.

Phase II: Larger trials to assess efficacy and further evaluate safety in a group of patients with the target disease.

Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the new drug to standard treatments.

Given that several quinoline derivatives are currently in clinical trials for various conditions, there is a well-established precedent for advancing compounds with this scaffold through the development pipeline. researchgate.netthieme-connect.com

Integration of this compound in Drug Discovery Pipelines

This compound and its analogs can be valuable assets in modern drug discovery pipelines. nih.gov The quinoline scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to multiple, diverse biological targets. mdpi.com

This compound can be integrated into drug discovery programs in several ways:

As a starting point for lead optimization: Its basic structure can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.

In high-throughput screening (HTS): As part of a chemical library, it can be screened against a wide range of biological targets to identify novel activities.

In fragment-based drug discovery: The quinoline core or fragments thereof can be used to build new molecules with desired biological activities.

The ultimate goal is to leverage the unique chemical properties of this compound to develop novel drug candidates that can address unmet medical needs. The extensive research on other quinoline derivatives provides a strong foundation and a roadmap for exploring the full therapeutic potential of this specific compound. orientjchem.orgnih.gov

Q & A

Q. What synthetic methodologies are effective for preparing 8-Bromo-2-methylquinolin-4-ol?

Bromination of 2-methylquinolin-4-ol derivatives using bromine in methanol with NaHCO₃ as a base is a common approach. Post-reaction, sodium sulfite is added to quench excess bromine, followed by filtration and recrystallization from ethanol to isolate the product. Similar protocols were applied for brominated quinoline analogs, achieving yields >85% . Characterization via ¹H/¹³C NMR and HRMS ensures structural fidelity .

Q. How should researchers characterize the purity and structural identity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C8, methyl at C2, hydroxyl at C4) .

- X-ray crystallography : Resolves solid-state conformation and hydrogen-bonding networks, as demonstrated for halogenated quinolines .

- HRMS : Validates molecular weight and isotopic patterns consistent with bromine .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse immediately with water. The compound’s potential sensitizer properties necessitate strict containment .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C8 bromine acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, reacting with arylboronic acids under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C yields biaryl derivatives. Optimization of base (e.g., K₂CO₃) and solvent polarity is critical to suppress competing side reactions .

Q. What strategies enable regioselective functionalization of this compound?

- Protecting the hydroxyl group : Acetylation (using acetic anhydride) prevents undesired nucleophilic attack at C4 during electrophilic substitutions .

- Directing groups : Thiourea derivatives (e.g., from phenyl isothiocyanate) direct functionalization to C6, as shown in heterocyclization studies .

Q. How do intermolecular interactions affect crystallization and stability?